N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring with multiple substituents, including hydroxyethoxy and tolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethylbenzenesulfonyl chloride and 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine.
Procedure: The sulfonyl chloride is added dropwise to a solution of the amine in the solvent, with continuous stirring at low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate, particularly in the development of new antibiotics or anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, thereby blocking the synthesis of folic acid and leading to bacterial cell death. In other applications, the compound may interact with different molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide antibiotic.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.
Uniqueness
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the hydroxyethoxy and tolyl groups can influence its solubility, reactivity, and interaction with biological targets, potentially leading to novel applications and improved efficacy compared to other sulfonamides.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-14-5-7-18(8-6-14)19(25-10-9-22)13-21-26(23,24)20-12-16(3)15(2)11-17(20)4/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJMEGTNBGBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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